![molecular formula C16H11N3OS B10968583 2-(3-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10968583.png)
2-(3-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one: , also known by its chemical formula C₁₆H₁₁N₃OS , is a heterocyclic compound. Let’s break down its structure:
- The quinazoline core consists of a quinazolin-5-one ring fused with a thiadiazole ring.
- The 3-methylphenyl group is attached to the quinazoline ring.
Preparation Methods
Synthesis Routes: One common synthetic route involves the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides containing electron-withdrawing substituents at positions 3, 4, and 5 . The reaction proceeds as follows:
- Formation of an intermediate by reacting the amine with the halobenzoyl chloride.
- Cyclization of the intermediate to yield the target compound.
Industrial Production: Industrial-scale production methods may vary, but the synthetic route described above provides a foundation for large-scale synthesis.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions.
Reduction: Reduction reactions are also possible.
Substitution: Substituent groups can be replaced via substitution reactions.
Halobenzoyl chlorides: Used in the initial cyclocondensation step.
Phosphorus oxychloride (POCl₃): and : Employed in the final cyclization step.
Major Products: The major product is the target compound itself, 2-(3-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for designing novel heterocyclic compounds.
Biology: Investigating its interactions with biological targets.
Medicine: Exploring its potential as a drug candidate.
Industry: Utilized in material science and other industrial applications.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific molecular targets. Further research is needed to elucidate these pathways.
Properties
Molecular Formula |
C16H11N3OS |
|---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
2-(3-methylphenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C16H11N3OS/c1-10-5-4-6-11(9-10)14-18-19-15(20)12-7-2-3-8-13(12)17-16(19)21-14/h2-9H,1H3 |
InChI Key |
BKPSZXJSGWGBCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-propylbenzenesulfonamide](/img/structure/B10968505.png)
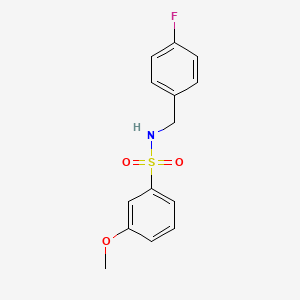
![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]propan-1-one](/img/structure/B10968513.png)
![N-[1-(4-chlorophenyl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B10968517.png)
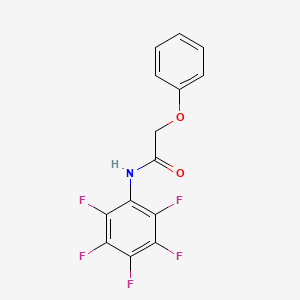
![7-({[4,5-di(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10968528.png)
![3-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B10968545.png)
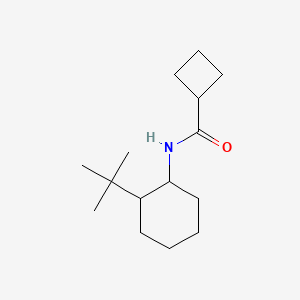
![2-{[5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10968563.png)
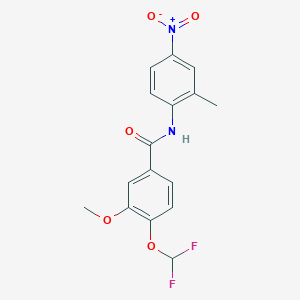
![2-[1-(2-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10968575.png)
![3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(morpholin-4-yl)propan-2-yl]propanamide](/img/structure/B10968582.png)
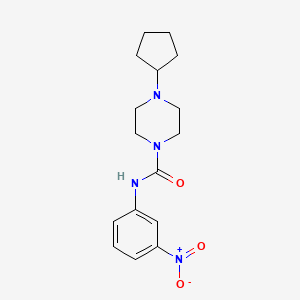
![N-(2,5-dimethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10968605.png)
